molecular formula C17H14F2N2O2S2 B2389172 2,5-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzene-1-sulfonamide CAS No. 863511-63-1

2,5-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2389172
CAS No.: 863511-63-1
M. Wt: 380.43
InChI Key: JEWHNJYHTUTREH-UHFFFAOYSA-N
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Description

2,5-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorine and thiazole sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2,5-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonamide group may inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring.

    Ritonavir: An antiretroviral drug that also contains a thiazole ring.

    Abafungin: An antifungal drug with a thiazole moiety.

Uniqueness

What sets 2,5-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzene-1-sulfonamide apart is its unique combination of fluorine atoms and a sulfonamide group, which may enhance its biological activity and stability compared to other thiazole derivatives .

Properties

IUPAC Name

2,5-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2S2/c18-13-6-7-15(19)16(10-13)25(22,23)20-9-8-14-11-24-17(21-14)12-4-2-1-3-5-12/h1-7,10-11,20H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWHNJYHTUTREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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